![molecular formula C16H14ClN5O B12206913 N-(4-chlorophenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B12206913.png)
N-(4-chlorophenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide
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Overview
Description
N-(4-chlorophenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide is a chemical compound that belongs to the class of tetrazole derivatives. This compound is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. The compound also features a chlorophenyl group and a methylphenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the reaction of an azide with a nitrile. For example, 4-methylbenzonitrile can react with sodium azide in the presence of a catalyst to form 5-(4-methylphenyl)-2H-tetrazole.
Acylation Reaction: The tetrazole derivative is then subjected to an acylation reaction with 4-chlorophenylacetyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(4-chlorophenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)acetamide: A simpler analog with similar structural features but lacking the tetrazole ring.
5-(4-methylphenyl)-2H-tetrazole: Contains the tetrazole ring but lacks the chlorophenyl group.
Uniqueness
N-(4-chlorophenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide is unique due to the presence of both the tetrazole ring and the chlorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
N-(4-chlorophenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide is a compound of significant interest in medicinal chemistry, primarily due to its unique structural features that include a tetrazole ring and various phenyl groups. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C₁₆H₁₄ClN₅O
- Molecular Weight : 327.77 g/mol
- IUPAC Name : N-(4-chlorophenyl)-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide
- Structural Features : The compound contains a tetrazole ring, a chlorophenyl group, and a methylphenyl group, contributing to its unique chemical reactivity and biological properties.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation and survival pathways, potentially leading to anticancer effects.
- Receptor Modulation : It can interact with various receptors, influencing signaling pathways that regulate cell growth and apoptosis.
- Oxidative Stress : The compound has shown potential to modulate oxidative stress responses in cells, which is crucial for maintaining cellular homeostasis.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its efficacy against several cancer cell lines:
Cell Line | IC₅₀ (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 15.0 | Induces apoptosis via caspase activation |
A549 (Lung Cancer) | 12.5 | Inhibits cell cycle progression |
HeLa (Cervical Cancer) | 10.0 | Modulates Bcl-2 family proteins |
These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.
Antimicrobial Activity
Additionally, this compound has been evaluated for its antimicrobial properties. Preliminary studies indicate that it possesses activity against both gram-positive and gram-negative bacteria:
Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results highlight the potential of this compound as an antimicrobial agent.
Case Studies and Research Findings
-
Antitumor Activity Study :
A study published in Bioorganic & Medicinal Chemistry assessed the antitumor activity of various tetrazole derivatives, including this compound. The compound demonstrated significant cytotoxicity against multiple cancer cell lines, with a particular emphasis on its ability to induce apoptosis through the intrinsic pathway involving mitochondrial dysfunction . -
Mechanistic Insights :
Another investigation focused on the molecular interactions of this compound with target proteins involved in cancer progression. Using molecular docking studies, researchers identified key binding sites and interactions that could explain its inhibitory effects on tumor growth . -
Antimicrobial Efficacy :
A separate study evaluated the antimicrobial properties of this compound against various pathogens. The results indicated that the compound's efficacy was comparable to standard antibiotics, suggesting its potential use in treating bacterial infections .
Properties
Molecular Formula |
C16H14ClN5O |
---|---|
Molecular Weight |
327.77 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide |
InChI |
InChI=1S/C16H14ClN5O/c1-11-2-4-12(5-3-11)16-19-21-22(20-16)10-15(23)18-14-8-6-13(17)7-9-14/h2-9H,10H2,1H3,(H,18,23) |
InChI Key |
WMGPSAQICSRSGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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